molecular formula C6H4BrN3O B13668063 6-Bromoisoxazolo[4,5-c]pyridin-3-amine

6-Bromoisoxazolo[4,5-c]pyridin-3-amine

Katalognummer: B13668063
Molekulargewicht: 214.02 g/mol
InChI-Schlüssel: CMCDNRTWMOWEAY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromoisoxazolo[4,5-c]pyridin-3-amine is a heterocyclic compound with the molecular formula C6H4BrN3O and a molecular weight of 214.02 g/mol . This compound is characterized by the presence of a bromine atom at the 6th position of the isoxazolo[4,5-c]pyridine ring system, which imparts unique chemical properties and reactivity.

Vorbereitungsmethoden

The synthesis of 6-Bromoisoxazolo[4,5-c]pyridin-3-amine typically involves the formation of the isoxazole ring followed by bromination. . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Analyse Chemischer Reaktionen

6-Bromoisoxazolo[4,5-c]pyridin-3-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases, and solvents like dimethylformamide (DMF) and tetrahydrofuran (THF). Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

6-Bromoisoxazolo[4,5-c]pyridin-3-amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 6-Bromoisoxazolo[4,5-c]pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites, inhibiting or activating the target’s function. For example, it may inhibit microtubule polymerization by binding to the colchicine site, leading to cell cycle arrest and apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

6-Bromoisoxazolo[4,5-c]pyridin-3-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.

Eigenschaften

Molekularformel

C6H4BrN3O

Molekulargewicht

214.02 g/mol

IUPAC-Name

6-bromo-[1,2]oxazolo[4,5-c]pyridin-3-amine

InChI

InChI=1S/C6H4BrN3O/c7-5-1-4-3(2-9-5)6(8)10-11-4/h1-2H,(H2,8,10)

InChI-Schlüssel

CMCDNRTWMOWEAY-UHFFFAOYSA-N

Kanonische SMILES

C1=C2C(=CN=C1Br)C(=NO2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.